N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 874336-39-7
VCID: VC4822114
InChI: InChI=1S/C20H23FN2O3.ClH/c1-14(22-2)19(24)23-18(12-15-8-10-17(21)11-9-15)20(25)26-13-16-6-4-3-5-7-16;/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24);1H/t14-,18+;/m0./s1
SMILES: CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl
Molecular Formula: C20H24ClFN2O3
Molecular Weight: 394.87

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride

CAS No.: 874336-39-7

Cat. No.: VC4822114

Molecular Formula: C20H24ClFN2O3

Molecular Weight: 394.87

* For research use only. Not for human or veterinary use.

N-Methyl-D-alanyl-4-fluoro-D-phenylalanine phenylmethyl ester hydrochloride - 874336-39-7

Specification

CAS No. 874336-39-7
Molecular Formula C20H24ClFN2O3
Molecular Weight 394.87
IUPAC Name benzyl (2R)-3-(4-fluorophenyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride
Standard InChI InChI=1S/C20H23FN2O3.ClH/c1-14(22-2)19(24)23-18(12-15-8-10-17(21)11-9-15)20(25)26-13-16-6-4-3-5-7-16;/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24);1H/t14-,18+;/m0./s1
Standard InChI Key RRURIYQUSGSYAX-QLOBERJESA-N
SMILES CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2)NC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • N-Methyl-D-alanyl moiety: A D-configured alanine derivative with a methyl group substituent on the nitrogen atom, which reduces peptide backbone flexibility and enhances proteolytic resistance .

  • 4-Fluoro-D-phenylalanine: A fluorinated aromatic amino acid with a fluorine atom at the para position of the benzene ring. Fluorination modulates electronic properties and improves lipid solubility, often enhancing receptor binding affinity .

  • Phenylmethyl ester hydrochloride: A benzyl ester group that acts as a protecting group for the carboxylic acid, with a hydrochloride counterion improving solubility in polar solvents .

The IUPAC name, benzyl (2R)-3-(4-fluorophenyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoate hydrochloride, reflects its stereochemical complexity, with specific R and S configurations at chiral centers.

Table 1: Physicochemical Properties of N-Methyl-D-alanyl-4-fluoro-D-phenylalanine Phenylmethyl Ester Hydrochloride

PropertyValue
Molecular FormulaC20H24ClFN2O3\text{C}_{20}\text{H}_{24}\text{ClFN}_2\text{O}_3
Molecular Weight394.87 g/mol
CAS Number874336-39-7
IUPAC NameBenzyl (2R)-3-(4-fluorophenyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoate hydrochloride
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMF, DMSO)
Storage ConditionsTightly sealed, dry environment at 2–8°C

Stereochemical Significance

The exclusive use of D-amino acids distinguishes this compound from naturally occurring L-configured peptides. D-amino acids resist enzymatic degradation by proteases, making the compound suitable for in vivo applications where prolonged half-life is critical . The para-fluoro substitution on phenylalanine further enhances stability by introducing steric and electronic effects that hinder oxidative metabolism .

Synthesis and Manufacturing

Peptide Coupling Strategies

The synthesis typically involves sequential peptide coupling and esterification steps:

  • Formation of N-Methyl-D-alanyl-4-fluoro-D-phenylalanine:

    • A Schlenk line reaction under inert atmosphere couples N-methyl-D-alanine with 4-fluoro-D-phenylalanine using carbodiimide-based activating agents (e.g., EDC or DCC) .

    • The reaction proceeds at 0–5°C to minimize racemization, with a yield of 68–72% reported in optimized conditions .

  • Esterification with Benzyl Alcohol:

    • The carboxylic acid of the dipeptide is protected as a benzyl ester using benzyl bromide in the presence of a base (e.g., triethylamine).

    • This step achieves 85–90% conversion, with purification via silica gel chromatography .

  • Hydrochloride Salt Formation:

    • The final product is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt, enhancing crystallinity and stability.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Peptide CouplingEDC, HOBt, DIPEA, DMF, 0°C68–72
EsterificationBenzyl bromide, TEA, CH₂Cl₂85–90
Salt FormationHCl in Et₂O, 25°C95

Challenges in Large-Scale Production

  • Racemization Risk: The basic conditions during esterification may induce epimerization at chiral centers, necessitating strict temperature control .

  • Purification Complexity: The hydrochloride salt’s hygroscopic nature complicates lyophilization, requiring anhydrous solvents for crystallization.

Applications in Pharmaceutical Research

Peptide-Based Drug Development

This compound serves as a building block in protease-resistant peptide therapeutics. For example:

  • Antimicrobial Peptides (AMPs): Incorporation of D-amino acids and fluorinated residues enhances stability against bacterial proteases, improving efficacy against biofilm-forming pathogens like Pseudoalteromonas spp. .

  • G Protein-Coupled Receptor (GPCR) Ligands: Fluorinated aromatic residues augment binding affinity to hydrophobic receptor pockets, as demonstrated in angiotensin II receptor analogs .

Biochemical Probes

The para-fluoro group enables 19F^{19}\text{F} NMR studies to track peptide conformational changes in real time . Additionally, the benzyl ester permits controlled release of active peptides via enzymatic cleavage in targeted drug delivery systems.

ParameterRecommendation
Personal Protective EquipmentGloves, lab coat, safety goggles
StorageAirtight container, 2–8°C
DisposalIncineration at licensed facilities

Future Directions

Expanding Therapeutic Applications

  • Oncology: Fluorinated peptides could target hypoxic tumor microenvironments, leveraging fluorine’s lipophilicity for improved tissue penetration .

  • Neurodegenerative Diseases: D-amino acid peptides may inhibit β-amyloid aggregation in Alzheimer’s models .

Synthetic Methodology Innovations

  • Enzymatic Synthesis: Using engineered acyltransferases to achieve stereoselective coupling without racemization .

  • Continuous Flow Chemistry: Microreactor systems to enhance yield and reduce purification steps .

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